2-Amino-3-(pyridin-2-yl)propionic acid
Overview
Description
2-Amino-3-(pyridin-2-yl)propionic acid, commonly known as 2-AP, is a derivative of the amino acid alanine. It is an important compound in the field of neuroscience due to its ability to act as an agonist at the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in synaptic plasticity, learning, and memory. The activation of this receptor by 2-AP has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
Crystal Structure Analysis : The zwitterionic form of 2-amino-3-(1H-indol-3-yl)propionic acid was studied, revealing its involvement in forming layers and a three-dimensional network through hydrogen bonding and π–π interactions (Di, 2010).
Drug Synthesis : It is used as an intermediate in the synthesis of a developmental drug candidate, demonstrating the role of 2-amino-3-(pyridin-4-yl)-propanoic acid in pharmaceutical development (Goldberg et al., 2015).
HIV Treatment Research : Analogs of 3-(pyrrolidin-1-yl)propionic acid, which includes a similar structure, showed potent anti-HIV activity and high affinity for the CCR5 receptor (Lynch et al., 2003).
Organosilicon Copolymers : The synthesis of derivatives such as 2-{[3-(Triethoxysilyl)propyl]amino}pyridine demonstrates its application in creating materials with potential industrial uses (Belousova et al., 2001).
Magnetic Studies : The magnetic properties of coordination polymers containing similar compounds have been investigated, contributing to material science and magnetochemistry (Arora et al., 2009).
Biological Activity Exploration : Research into the synthesis of new derivatives of amino acids modified with pyridin-2-yl substituent indicates its potential for investigating biological activity (Shilin et al., 2019).
properties
IUPAC Name |
2-amino-3-pyridin-2-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-3-1-2-4-10-6/h1-4,7H,5,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRJLZDUOULRHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400880 | |
Record name | Beta-(2-pyridyl)-dl-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(pyridin-2-yl)propionic acid | |
CAS RN |
17407-44-2, 37535-51-6 | |
Record name | Beta-(2-pyridyl)-dl-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Pyridin-2-yl-L-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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